molecular formula C12H10F3N3O2S B12444005 N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12444005
M. Wt: 317.29 g/mol
InChI Key: MCNRPJLXOKHHBO-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that features a trifluoromethyl group, a thienyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thienyl and pyrimidinyl groups may contribute to binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H10F3N3O2S

Molecular Weight

317.29 g/mol

IUPAC Name

2-[methyl-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H10F3N3O2S/c1-18(6-10(19)20)11-16-7(8-3-2-4-21-8)5-9(17-11)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)

InChI Key

MCNRPJLXOKHHBO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2

Origin of Product

United States

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